(1S,3R)-3-methylcyclohexan-1-amine (1S,3R)-3-methylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 1193-16-4
VCID: VC20979776
InChI: InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
SMILES: CC1CCCC(C1)N
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol

(1S,3R)-3-methylcyclohexan-1-amine

CAS No.: 1193-16-4

Cat. No.: VC20979776

Molecular Formula: C7H15N

Molecular Weight: 113.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-methylcyclohexan-1-amine - 1193-16-4

Specification

CAS No. 1193-16-4
Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
IUPAC Name (1S,3R)-3-methylcyclohexan-1-amine
Standard InChI InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
Standard InChI Key JYDYHSHPBDZRPU-RQJHMYQMSA-N
Isomeric SMILES C[C@@H]1CCC[C@@H](C1)N
SMILES CC1CCCC(C1)N
Canonical SMILES CC1CCCC(C1)N

Introduction

Chemical Identity and Basic Properties

(1S,3R)-3-Methylcyclohexan-1-amine is a primary amine with a cyclohexane ring structure featuring a methyl group at the 3-position. This compound has distinctive stereochemical properties that differentiate it from its isomers. The basic chemical identifiers and properties of (1S,3R)-3-methylcyclohexan-1-amine are summarized in the following table:

PropertyValue
IUPAC Name(1S,3R)-3-methylcyclohexan-1-amine
CAS Registry Number64869-63-2, 1193-16-4
Molecular FormulaC₇H₁₅N
Molecular Weight113.20 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Standard InChIInChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
Standard InChIKeyJYDYHSHPBDZRPU-RQJHMYQMSA-N
Isomeric SMILESC[C@@H]1CCCC@@HN
The compound is also known by several synonyms including cis-3-methylcyclohexylamine, 3alpha-Methyl-1alpha-cyclohexanamine, and Cyclohexanamine, 3-methyl-, (1S-cis)- . These alternative names highlight its cis configuration, an important structural characteristic that influences its reactivity and applications.

Stereochemical Features

Configuration and Stereoisomerism

(1S,3R)-3-Methylcyclohexan-1-amine possesses two stereogenic centers at positions 1 and 3 of the cyclohexane ring. The "1S,3R" designation indicates the absolute configuration at these positions according to the Cahn-Ingold-Prelog priority rules. This stereoisomer exhibits a cis relationship between the amine and methyl groups, meaning they are positioned on the same side of the cyclohexane ring plane .
The compound is one of four possible stereoisomers of 3-methylcyclohexan-1-amine. The complete set includes:

  • (1S,3R)-3-methylcyclohexan-1-amine (cis configuration)

  • (1R,3S)-3-methylcyclohexan-1-amine (cis configuration)

  • (1R,3R)-3-methylcyclohexan-1-amine (trans configuration)

  • (1S,3S)-3-methylcyclohexan-1-amine (trans configuration)
    The specific stereochemistry of (1S,3R)-3-methylcyclohexan-1-amine significantly impacts its chemical behavior, biological activity, and applications in synthetic chemistry.

Synthesis Methods

Biocatalytic Approaches

Recent advancements in biocatalysis have revolutionized the synthesis of chiral amines including (1S,3R)-3-methylcyclohexan-1-amine. Biocatalytic methods offer significant advantages over traditional chemical synthesis, including milder reaction conditions, higher stereoselectivity, and reduced environmental impact .
One notable biocatalytic approach involves the use of enzyme combinations for the stereoselective synthesis of (1S,3R)-3-methylcyclohexan-1-amine. Research published in 2022 demonstrated a one-pot biocatalytic cascade combining ene-reductases (EReds) with imine reductases (IReds) or reductive aminases (RedAms) to produce this compound with excellent stereoselectivity .
Specifically, researchers have successfully employed YqjM-v1 (an ene-reductase) combined with various imine reductases (IRED-10, IRED-13, IRED-15, or IRED-25) to achieve quantitative conversion to (1S,3R)-3-methylcyclohexan-1-amine with excellent diastereomeric and enantiomeric ratios . This method represents a significant advancement as it provides access to the (1S,3R) stereoisomer that was previously challenging to obtain using other biocatalytic systems .

Chemical Synthesis Methods

Traditional chemical synthesis of (1S,3R)-3-methylcyclohexan-1-amine typically involves asymmetric catalytic reactions or reductive amination starting from appropriate chiral precursors. These methods, while effective, often require harsh reaction conditions and may yield lower stereoselectivity compared to biocatalytic approaches.
Asymmetric synthesis techniques that ensure the correct stereochemistry are commonly employed, often utilizing transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction . These approaches typically involve multiple steps and may require specialized equipment and expertise.

Applications in Research and Industry

Use in Organic Synthesis

In the field of organic synthesis, (1S,3R)-3-methylcyclohexan-1-amine functions as a chiral intermediate for creating complex molecules with defined stereochemical properties. The compound's primary amine functionality provides a versatile handle for further transformations, including amide formation, reductive amination, and nucleophilic substitution reactions.
The specific stereochemistry of (1S,3R)-3-methylcyclohexan-1-amine makes it valuable for creating chiral ligands, catalysts, and other functional materials where precise spatial arrangement of atoms is critical for performance.

Recent Research Advances

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